molecular formula C15H15Cl2N2NaO8 B12510529 Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate

Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate

Cat. No.: B12510529
M. Wt: 445.2 g/mol
InChI Key: RPLOPBHEZLFENN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chloramphenicol sodium succinate: is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains. It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. Chloramphenicol sodium succinate was granted FDA approval on February 20, 1959 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramphenicol sodium succinate is synthesized by esterification of chloramphenicol with succinic anhydride under the catalysis of organic amine . The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride.

Industrial Production Methods: In industrial settings, chloramphenicol sodium succinate is produced by dissolving chloramphenicol in a suitable solvent and reacting it with succinic anhydride in the presence of a catalyst. The product is then purified and crystallized to obtain high-purity chloramphenicol sodium succinate .

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol sodium succinate undergoes hydrolysis to release the active chloramphenicol. This hydrolysis reaction is catalyzed by esterases in the body .

Common Reagents and Conditions:

    Hydrolysis: Water and esterases are the primary reagents involved in the hydrolysis of chloramphenicol sodium succinate.

    Esterification: Succinic anhydride and organic amine catalysts are used in the esterification process.

Major Products:

Scientific Research Applications

Chloramphenicol sodium succinate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Chloramphenicol sodium succinate is unique in its water solubility, making it suitable for intravenous administration. This property allows for rapid and effective treatment of severe infections, especially in cases where oral administration is not feasible .

Properties

IUPAC Name

sodium;4-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLOPBHEZLFENN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N2NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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